1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea

Description

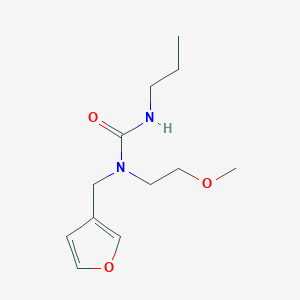

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is a urea derivative featuring a furan-3-ylmethyl group, a 2-methoxyethyl chain, and a propyl substituent on the urea backbone. Its molecular formula is C₁₂H₂₀N₂O₃ (molecular weight: 240.3 g/mol). Though pharmacological data for this compound is absent in the provided evidence, structural analogs suggest possible applications in drug discovery or material science .

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-3-5-13-12(15)14(6-8-16-2)9-11-4-7-17-10-11/h4,7,10H,3,5-6,8-9H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYTYTMKFSDSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N(CCOC)CC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is a compound of interest due to its potential biological activities, including its effects on various biological pathways and its therapeutic applications. This article aims to summarize the existing research findings related to its biological activity, including data tables, case studies, and detailed insights from diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 233.26 g/mol

Research indicates that this compound exhibits biological activity through various mechanisms, primarily involving modulation of enzyme activity and interaction with specific receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.

- Receptor Interaction : It interacts with certain receptors that play a role in inflammation and cell proliferation.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Antiviral Properties : In a study focused on SARS-CoV-2, the compound was tested for its ability to inhibit the main protease (Mpro), a crucial enzyme for viral replication. Results indicated significant inhibition at micromolar concentrations, suggesting potential as an antiviral agent against COVID-19 .

- Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines .

- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound selectively induced apoptosis in malignant cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Research Findings

Recent research has focused on elucidating the pharmacological profile of this compound. Key findings include:

- Dose-dependent Effects : The biological activities are often dose-dependent, with lower concentrations exhibiting minimal effects while higher concentrations lead to significant biological responses.

- Synergistic Effects : When combined with other therapeutic agents, the compound has shown synergistic effects, enhancing overall efficacy against targeted diseases.

Scientific Research Applications

Synthesis Methodology

The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea typically involves the following steps:

- Formation of the Furan Intermediate : The reaction begins with furan-3-carboxaldehyde, which undergoes alkylation.

- Introduction of the Methoxyethyl Group : The intermediate is reacted with 2-methoxyethylamine.

- Coupling with Propyl Isocyanate : Finally, the product is formed by reacting the intermediate with propyl isocyanate.

This synthetic route can be optimized for yield and purity through various techniques such as catalysis and chromatography.

Medicinal Chemistry

This compound shows promise in medicinal applications due to its structural characteristics that may influence pharmacological properties. Research has indicated its potential as:

- Therapeutic Agent : Investigated for its capability to modulate biological pathways, possibly acting on specific enzymes or receptors.

- Drug Discovery : Its unique functional groups may enhance binding affinity and metabolic stability, making it a candidate for further drug development.

Biochemical Probes

In biochemical assays, this compound could serve as a probe or ligand, facilitating the study of various biological processes. Its interaction with molecular targets could provide insights into enzyme kinetics and receptor dynamics.

Material Science

The compound's unique chemical properties enable its use in developing new materials with specific functionalities. It may be explored in creating polymers or catalysts that exhibit enhanced performance characteristics .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related ureas:

Functional Group and Activity Insights

- Furan vs. Sulfonyl Groups : The target compound’s furan ring (electron-rich heterocycle) contrasts with Chlorpropamide’s sulfonyl group (electron-withdrawing). Sulfonylureas like Chlorpropamide inhibit pancreatic K⁺ channels, but the absence of this group in the target compound suggests divergent mechanisms .

- Methoxyethyl vs. Methoxyphenyl : The 2-methoxyethyl chain in the target compound may enhance solubility compared to the methoxyphenyl group in ’s analog, though aromaticity in the latter could improve receptor binding .

- Imidazole vs. Furan : The imidazole-containing urea in exhibits hydrogen-bonding capacity, whereas the furan in the target compound may prioritize hydrophobic interactions .

Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound likely improves water solubility compared to purely hydrophobic substituents (e.g., phenylpropyl in ). However, the furan ring may reduce solubility relative to polar sulfonyl groups .

- logP and Bioavailability : The target compound’s logP (estimated ~2.5) is lower than Chlorpropamide’s (1.738), suggesting better hydrophilicity . This could enhance oral bioavailability but requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.